molecular formula C16H26N2O3S B2429360 5-ethyl-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 953232-61-6

5-ethyl-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2429360
CAS No.: 953232-61-6
M. Wt: 326.46
InChI Key: WQBMDISLIPVGHB-UHFFFAOYSA-N
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Description

The compound “5-ethyl-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms. They are widely used in medicine, particularly as antibiotics .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy. These compounds demonstrated excellent properties as photosensitizers, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially valuable for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Chiral Separation

Maier et al. (2005) explored the chiral separation of tamsulosin, a drug used for treating prostate diseases, by capillary electrophoresis using benzenesulfonamide derivatives. This study highlights the role of benzenesulfonamide in enhancing chiral separation techniques, which is crucial for the pharmaceutical industry to ensure drug efficacy and safety (Maier et al., 2005).

Antiviral and Antifungal Activities

Research by Zareef et al. (2007) on novel benzenesulfonamides incorporating the oxadiazole moiety demonstrated promising anti-HIV and antifungal activities. These findings suggest the potential use of benzenesulfonamide derivatives in developing new antiviral and antifungal agents, contributing to the treatment of infectious diseases (Zareef et al., 2007).

Prevention of Cerebral Vasospasm

A study by Zuccarello et al. (1996) on the oral administration of endothelin receptor antagonists containing benzenesulfonamide derivatives showed effectiveness in preventing subarachnoid hemorrhage-induced cerebral vasospasm. This research opens avenues for using benzenesulfonamide derivatives in therapeutic strategies against cerebral vasospasm, a serious complication following subarachnoid hemorrhage (Zuccarello et al., 1996).

Antiproliferative Agents Development

Motavallizadeh et al. (2014) synthesized N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents. The study indicated that some derivatives exhibited significant antiproliferative activity against various tumor cell lines, suggesting the application of benzenesulfonamide derivatives in developing new anticancer agents (Motavallizadeh et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, if it’s used as an antibiotic, sulfonamides generally work by inhibiting the growth of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

Future Directions

The future directions for this compound would depend on its specific applications. Piperidine derivatives are an important class of compounds in the pharmaceutical industry, and there is ongoing research into their synthesis and potential applications .

Properties

IUPAC Name

5-ethyl-2-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-4-13-5-6-15(21-3)16(11-13)22(19,20)17-12-14-7-9-18(2)10-8-14/h5-6,11,14,17H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBMDISLIPVGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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